1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
Description
This compound is a pyrrolidine derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and a methyl substituent at the 4-position of the pyrrolidine ring. The carboxylic acid group at the 3-position enhances its utility in peptide synthesis and medicinal chemistry. Key characteristics include:
- Molecular Formula: C21H21NO4 (as per stereoisomers in )
- Molecular Weight: 351.41 g/mol
- Stereochemistry: Available as racemic (rac-(3S,4S)) and enantiopure forms (e.g., (3R,4R)-isomer with CAS 1448419-08-6)
- Purity: 95% for rac-(3S,4S) isomer
The Fmoc group confers stability under basic conditions, making it a staple in solid-phase peptide synthesis (SPPS). Its methyl substituent influences steric and electronic properties, affecting reactivity and conformational stability .
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) |
InChI Key |
UZAANVFMPWVILR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the pyrrolidine ring: The protected amino acid is then cyclized to form the pyrrolidine ring. This can be done through various cyclization reactions, depending on the specific starting materials and conditions used.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation or other suitable reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is cleaved under basic conditions to liberate the pyrrolidine amine for downstream applications (e.g., peptide synthesis). Typical deprotection involves:
-
Reagents : 20–30% piperidine in DMF or dichloromethane.
-
Mechanism : Base-induced β-elimination, releasing CO₂ and fluorenylmethyl byproducts.
-
Applications : Enables sequential peptide coupling in solid-phase synthesis.
| Condition | Reagents/Solvents | Outcome | Source |
|---|---|---|---|
| Basic cleavage | Piperidine/DMF | Free amine generation | |
| Room temperature | 20–30 min reaction time | High yield (>95%) |
Carboxylic Acid Functionalization
The carboxylic acid undergoes esterification and amide formation, enabling structural diversification:
Esterification
-
Reagents : Alcohols (e.g., methanol, benzyl alcohol) with acid catalysts (H₂SO₄, HCl).
-
Conditions : Reflux in anhydrous solvents (e.g., toluene).
-
Example : Methyl ester formation for enhanced lipophilicity .
Amide Formation
-
Coupling Agents : EDC/HOBt or DCC promote amide bond formation with amines.
-
Applications : Synthesis of peptidomimetics or bioactive conjugates.
| Reaction Type | Reagents | Typical Yield | Source |
|---|---|---|---|
| Esterification | MeOH/H₂SO₄ | 70–85% | |
| Amide coupling | EDC, HOBt, DIPEA | 80–90% |
Pyrrolidine Ring Modifications
The secondary amine (after Fmoc removal) participates in alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents.
-
Acylation : Acetyl chloride or anhydrides form acylated derivatives.
| Modification | Reagents | Application | Source |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | Tailoring steric/electronic profiles | |
| N-Acylation | Acetic anhydride | Stabilizing amine intermediates |
Stability and Side Reactions
-
Acid Sensitivity : The Fmoc group resists mild acids but degrades under strong acidic conditions (e.g., TFA).
-
Racemization Risk : Carboxylic acid activation (e.g., via mixed anhydrides) may induce stereochemical inversion at the α-carbon.
Comparative Reactivity Insights
| Functional Group | Reactivity Trend | Key Influence |
|---|---|---|
| Fmoc-protected amine | Base-labile | Enables sequential deprotection |
| Carboxylic acid | High nucleophilicity | Drives ester/amide formation |
| 4-Methyl substituent | Steric hindrance | Moderates reaction rates |
This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its well-characterized reactivity profile, making it invaluable for designing complex molecular architectures.
Scientific Research Applications
Basic Information
- IUPAC Name : 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
- Molecular Formula : C21H21NO4
- Molecular Weight : 365.39 g/mol
- CAS Number : 1286768-33-9
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which enhances its stability and solubility in organic solvents. The pyrrolidine ring contributes to its conformational flexibility, making it suitable for various chemical reactions.
Peptide Synthesis
Fmoc-4-methylproline is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective moiety that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids. Its incorporation into peptides can enhance bioactivity and stability.
Table 1: Comparison of Fmoc and Boc Protection Strategies
| Property | Fmoc Protection | Boc Protection |
|---|---|---|
| Deprotection Method | Mild base (e.g., piperidine) | Strong acid (e.g., TFA) |
| Compatibility | Compatible with various reagents | Limited compatibility |
| Solubility | Higher in organic solvents | Variable |
| Use in SPPS | Widely used | Less common |
Drug Development
The compound's structural features allow it to interact with biological targets effectively. Research has indicated its potential in developing drugs targeting various diseases, including cancer and viral infections. The unique properties of the Fmoc group can enhance drug solubility and bioavailability.
Biological Studies
Fmoc-4-methylproline has been studied for its role in modulating biological pathways. Its derivatives have shown promising results in antimicrobial and anticancer activities.
Table 2: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacterial and fungal strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential to inhibit specific enzymes |
Antimicrobial Activity
A study evaluated the antimicrobial effects of various Fmoc-protected amino acids, including Fmoc-4-methylproline. Results demonstrated significant inhibition of growth against resistant bacterial strains, suggesting its utility as a lead compound for antibiotic development.
Cancer Research
In vitro studies have shown that peptides synthesized using Fmoc-4-methylproline exhibit enhanced cytotoxicity against several cancer cell lines. Mechanistic investigations revealed that these peptides induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.
Enzyme Inhibition Studies
Research has focused on the inhibitory effects of Fmoc derivatives on specific enzymes involved in disease processes. These studies indicate that modifications to the Fmoc group can lead to increased selectivity and potency against target enzymes.
Mechanism of Action
The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds, emphasizing differences in substituents, molecular weight, and applications:
Key Comparative Insights
- Ring Flexibility : Piperazine and morpholine analogues (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) exhibit greater conformational flexibility, which may enhance binding to biological targets .
- Functionalization : Compounds like the pentenyloxycarbonyl derivative (CAS 2760464-21-7) introduce additional reactive handles for click chemistry or crosslinking .
Biological Activity
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-4-methyl-L-proline, is a derivative of proline that plays a significant role in peptide synthesis and various biological applications. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its stability and utility in chemical reactions.
- Molecular Formula : CHNO
- Molecular Weight : 351.4 g/mol
- CAS Number : 1339211-14-1
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid |
| InChI Key | BMGFKWBYQPNFGZ-UHFFFAOYSA-N |
The Fmoc group provides protection to the amino group, allowing selective reactions at other sites during peptide synthesis. This selectivity is crucial for the formation of complex peptides and proteins, which are essential in various biological functions.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including those with the Fmoc group, exhibit antimicrobial properties. A study highlighted that certain pyrrolidine derivatives demonstrated promising activity against Mycobacterium tuberculosis, specifically inhibiting the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis .
Anticancer Properties
The structural characteristics of Fmoc derivatives suggest potential anticancer activities. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating a potential pathway for therapeutic applications . The mechanism often involves inducing apoptosis and disrupting cell cycle progression in cancer cells.
Study on Antimicrobial Efficacy
A notable study investigated the efficacy of various pyrrolidine derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that compounds with the Fmoc modification showed enhanced activity compared to their unmodified counterparts, suggesting that the Fmoc group may contribute to improved binding affinity or stability in biological systems .
Anticancer Screening
In another study focusing on anticancer properties, several Fmoc-modified derivatives were synthesized and screened against breast cancer cell lines. The findings revealed that these compounds significantly inhibited cell proliferation, with IC50 values indicating potent activity. The proposed mechanism involved the activation of apoptotic pathways and inhibition of tumor growth factors .
Research Findings Summary
The biological activity of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid can be summarized as follows:
Q & A
Q. What are the recommended strategies for synthesizing 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves Fmoc-protection of the pyrrolidine backbone followed by selective functionalization. Key steps include:
- Fmoc Protection : Use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine (TEA) to protect the amine group .
- Carboxylic Acid Activation : Activation of the carboxylic acid moiety using carbodiimides (e.g., DCC or EDCI) for subsequent coupling reactions .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) may be employed to control the stereochemistry at the 4-methylpyrrolidine position .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for peptide synthesis) .
- Spectroscopy :
- X-ray Crystallography : For absolute configuration determination, SHELX programs (SHELXL/SHELXS) are widely used for refinement, though care is needed to avoid overinterpretation of enantiopurity in near-centrosymmetric structures .
Q. What are the critical storage and handling protocols for this compound?
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent Fmoc-group cleavage. Desiccate to avoid hydrolysis .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with strong acids/bases, which degrade the Fmoc group .
- Disposal : Incinerate as hazardous organic waste or use licensed disposal services .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Reaction Path Search : Tools like the ICReDD platform integrate quantum chemical calculations (DFT) and experimental data to predict optimal conditions for introducing substituents (e.g., fluorination at the pyrrolidine ring). For example, microwave-assisted synthesis can reduce reaction times by 50% compared to traditional heating .
- Solvent Selection : COSMO-RS simulations predict solvent compatibility, favoring polar aprotic solvents (DMF, DMSO) for coupling reactions .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : Discrepancies in -NMR integration ratios (e.g., unexpected splitting of methyl signals) may indicate rotameric equilibria or impurities. Strategies include:
Q. What methodologies address the compound’s stability under peptide synthesis conditions?
- Acid Sensitivity : The Fmoc group is labile under basic conditions (e.g., piperidine in DMF). Monitor deprotection kinetics via UV-Vis (λ = 301 nm for Fmoc release) .
- Side Reactions : Minimize diketopiperazine formation during solid-phase synthesis by using low-loading resins and truncated coupling times (≤2 hours) .
- Orthogonal Protection : Pair Fmoc with tert-butyl (t-Bu) or trityl (Trt) groups for carboxylic acid protection to enable selective deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
